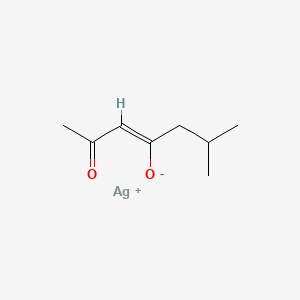
(6-Methylheptane-2,4-dionato-O,O')silver
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methylheptane-2,4-dionato-O,O’)silver is a chemical compound with the molecular formula C8H13AgO2 and a molecular weight of 249.05582 g/mol . This compound is known for its unique coordination properties and is often used in various scientific and industrial applications.
Métodos De Preparación
The synthesis of (6-Methylheptane-2,4-dionato-O,O’)silver typically involves the reaction of silver nitrate with 6-methylheptane-2,4-dione in the presence of a suitable solvent. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product . Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
(6-Methylheptane-2,4-dionato-O,O’)silver undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silver oxide and other by-products.
Reduction: Reduction reactions can convert (6-Methylheptane-2,4-dionato-O,O’)silver to elemental silver and other reduced forms.
Substitution: The compound can participate in substitution reactions where the silver ion is replaced by other metal ions or ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions .
Aplicaciones Científicas De Investigación
(6-Methylheptane-2,4-dionato-O,O’)silver has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silver-containing compounds and as a catalyst in various organic reactions.
Biology: The compound’s antimicrobial properties make it useful in biological studies, particularly in the development of antibacterial agents.
Medicine: Research is ongoing into its potential use in medical applications, including wound dressings and coatings for medical devices.
Industry: It is used in the production of conductive inks and coatings, as well as in the manufacturing of electronic components
Mecanismo De Acción
The mechanism by which (6-Methylheptane-2,4-dionato-O,O’)silver exerts its effects involves the release of silver ions, which interact with various molecular targets. These interactions can disrupt cellular processes in microorganisms, leading to their death. The compound’s coordination properties also allow it to participate in catalytic cycles, enhancing reaction rates and selectivity .
Comparación Con Compuestos Similares
(6-Methylheptane-2,4-dionato-O,O’)silver can be compared to other silver-containing compounds such as:
Silver nitrate: Known for its strong oxidizing properties and use in various chemical reactions.
Silver acetate: Used in organic synthesis and as a precursor for other silver compounds.
Silver oxide: Commonly used in batteries and as a catalyst in organic reactions.
What sets (6-Methylheptane-2,4-dionato-O,O’)silver apart is its unique coordination environment, which provides distinct reactivity and stability compared to other silver compounds .
Propiedades
Número CAS |
94233-21-3 |
|---|---|
Fórmula molecular |
C8H13AgO2 |
Peso molecular |
249.06 g/mol |
Nombre IUPAC |
silver;(Z)-6-methyl-2-oxohept-3-en-4-olate |
InChI |
InChI=1S/C8H14O2.Ag/c1-6(2)4-8(10)5-7(3)9;/h5-6,10H,4H2,1-3H3;/q;+1/p-1/b8-5-; |
Clave InChI |
ROMOKKOHNBEFPN-HGKIGUAWSA-M |
SMILES isomérico |
CC(C)C/C(=C/C(=O)C)/[O-].[Ag+] |
SMILES canónico |
CC(C)CC(=CC(=O)C)[O-].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








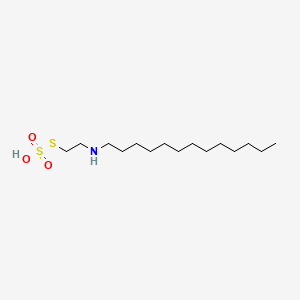
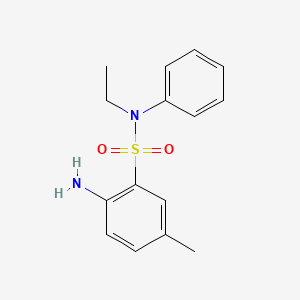

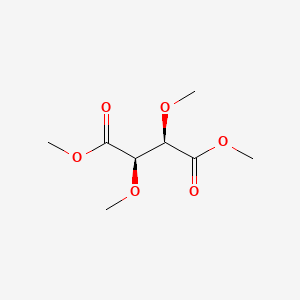
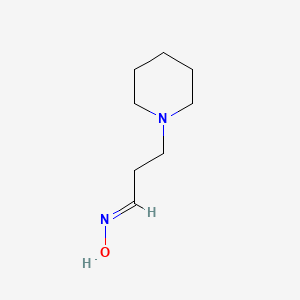

![(3aR)-3a,4,6,7-tetrahydro-1H-oxadiazolo[4,3-c][1,4]thiazin-3-one](/img/structure/B13793070.png)

